![molecular formula C17H17NO3 B5466308 methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5466308.png)

methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, amidation, and reactions with different nucleophiles to form various heterocyclic systems. For instance, Lovro Selič et al. (1997) describe the preparation of methyl and phenylmethyl derivatives as reagents for the preparation of N3-protected heterocycles, indicating a multi-step synthetic route from acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

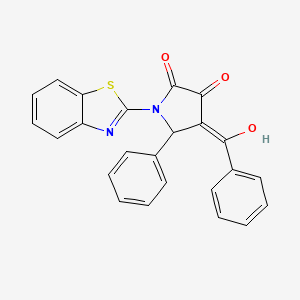

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques, such as X-ray crystallography, which provides insights into the molecular conformation, bond lengths, angles, and the overall geometry of the compound. For example, the work by J. Burns and E. Hagaman on monofluorinated molecules contributes to understanding the structural aspects of similar benzoate derivatives (Burns & Hagaman, 1993).

作用机制

Target of Action

Methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate, also known as PRL-8-53, is a nootropic compound . Its primary target is believed to be the β-catenin protein , which plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

PRL-8-53 interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation . The exact mechanism of action remains unknown .

Biochemical Pathways

It is known that the compound displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin .

Pharmacokinetics

It is known that the compound is relatively non-toxic, with an oral ld50 in mice of 860 mg/kg . This suggests a high therapeutic index .

Result of Action

PRL-8-53 has been shown to act as a hypermnesic drug in humans . In a single double-blind trial, administration of 5 mg of the drug orally 2–2.5 hours before study tasks resulted in overall improvements in recollection . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase .

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-[[2-(2-methylphenyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-6-3-4-7-13(12)11-16(19)18-15-9-5-8-14(10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYAXSSOIGDWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466231.png)

![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5466236.png)

![2-{4-[3-(4-bromobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5466245.png)

![11-propionyl-4-[4-(prop-2-yn-1-yloxy)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5466274.png)

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466283.png)

![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5466290.png)

![N-[2-(1H-imidazol-1-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5466297.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5466303.png)

![3-(benzylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466311.png)

![N-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5466315.png)

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-[4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B5466322.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5466324.png)